molecular formula C8H20N2Si B3350347 1-Methyl-4-(trimethylsilyl)piperazine CAS No. 27001-68-9

1-Methyl-4-(trimethylsilyl)piperazine

Cat. No.: B3350347
CAS No.: 27001-68-9
M. Wt: 172.34 g/mol
InChI Key: DRZJLAKXDHZRLU-UHFFFAOYSA-N
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Description

1-Methyl-4-(trimethylsilyl)piperazine is a heterocyclic organic compound with the molecular formula C8H20N2Si It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen is replaced by a methyl group, and one of the hydrogen atoms on the carbon is replaced by a trimethylsilyl group

Preparation Methods

The synthesis of 1-Methyl-4-(trimethylsilyl)piperazine typically involves the reaction of N-methylpiperazine with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

N-methylpiperazine+trimethylchlorosilaneThis compound+HCl\text{N-methylpiperazine} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} N-methylpiperazine+trimethylchlorosilane→this compound+HCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-4-(trimethylsilyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkylating agents. For example, treatment with bromine can lead to the formation of brominated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(trimethylsilyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs that target specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and materials, including silicon-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trimethylsilyl)piperazine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-Methyl-4-(trimethylsilyl)piperazine can be compared with other piperazine derivatives, such as:

    N-Methylpiperazine: Lacks the trimethylsilyl group, resulting in different chemical and biological properties.

    1,4-Bis(trimethylsilyl)piperazine: Contains two trimethylsilyl groups, leading to increased steric hindrance and different reactivity.

    4-Methylpiperazine: Has a methyl group on the piperazine ring but lacks the trimethylsilyl group, affecting its overall properties.

The uniqueness of this compound lies in the presence of both the methyl and trimethylsilyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

trimethyl-(4-methylpiperazin-1-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2Si/c1-9-5-7-10(8-6-9)11(2,3)4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZJLAKXDHZRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503002
Record name 1-Methyl-4-(trimethylsilyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27001-68-9
Record name 1-Methyl-4-(trimethylsilyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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